N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine
Description
Properties
CAS No. |
787590-78-7 |
|---|---|
Molecular Formula |
C14H11F3N4 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)6-5-19-12)9-3-2-4-10(7-9)14(15,16)17/h2-8H,1H3,(H,18,19) |
InChI Key |
VIAVFQURYHQUTN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is commonly prepared by cyclization reactions involving pyrazine derivatives and appropriate aldehydes or α-haloketones. Literature reports (e.g., McKenna et al., Mu et al.) describe procedures where 8-(trifluoromethyl)imidazo[1,2-a]pyridine intermediates are synthesized as precursors, which can be adapted for pyrazine analogs.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The 3-(trifluoromethyl)phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, using halogenated imidazo[1,2-a]pyrazine intermediates and trifluoromethyl-substituted aryl boronic acids or halides. For example, a typical reaction involves:
N-Methylation of the 8-Amino Group
The N-methylation step is generally performed by treating the 8-amine with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF. The reaction conditions are controlled to avoid over-alkylation or side reactions:
- Cooling the reaction mixture to 0–5 °C during MeI addition.
- Stirring for several hours at room temperature.
- Workup involves aqueous extraction and purification by flash chromatography.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Preparation of 3-bromoimidazo[1,2-a]pyrazine intermediate | Starting pyrazine derivative, brominating agent (e.g., NBS), solvent (DMF or DCM), room temperature to reflux | Brominated intermediate ready for coupling |
| 2. Palladium-catalyzed cross-coupling | 3-bromoimidazo[1,2-a]pyrazine, 3-(trifluoromethyl)phenylboronic acid, Pd catalyst (PdCl2(PPh3)2), base (DIPEA), argon atmosphere, 80 °C, overnight | Formation of 3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine |
| 3. N-Methylation | Crude amine, MeI, NaH or K2CO3, DMF, 0–5 °C to room temperature, 1–6 hours | N-Methylated product obtained, purified by chromatography |
Research Findings and Optimization Notes
- Catalyst choice and loading : PdCl2(PPh3)2 and Pd(PPh3)4 are effective catalysts; loading typically ranges from 5–10 mol% for efficient coupling.
- Base selection : DIPEA and triethylamine are preferred for coupling; NaH is favored for methylation due to higher efficiency compared to K2CO3.
- Solvent effects : DMF is commonly used for both coupling and methylation steps due to its polarity and ability to dissolve reagents.
- Temperature control : Maintaining low temperature during methyl iodide addition minimizes side reactions and improves yield.
- Purification : Flash chromatography on silica gel is standard for isolating pure product after each step.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Core synthesis | Cyclization of pyrazine derivatives | Literature procedures adapted |
| Coupling catalyst | PdCl2(PPh3)2 or Pd(PPh3)4 (5–10 mol%) | Efficient for arylation |
| Coupling base | DIPEA or triethylamine | Neutralizes acid byproducts |
| Coupling solvent | DMF or toluene | Polar aprotic solvents preferred |
| Coupling temperature | 80 °C, inert atmosphere (argon) | Overnight reaction |
| N-Methylation base | NaH or K2CO3 | NaH preferred for higher yield |
| N-Methylation reagent | Methyl iodide (MeI) | Added slowly at 0–5 °C |
| N-Methylation solvent | DMF | Good solubility and reactivity |
| Purification | Flash chromatography | Silica gel column |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Imidazo[1,2-a]pyrazin-8-amine Derivatives
| Compound Name | Position 3 Substituent | Position 6/8 Substituent | Notable Features |
|---|---|---|---|
| Target Compound | 3-(3-Trifluoromethylphenyl) | 8-Methylamine | Trifluoromethyl enhances stability |
| 6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl) (SC9) | 6-(2-Fluorophenyl) | 8-N-(Pyridin-3-ylmethyl)amine | Fluorine improves metabolic resistance |
| Lanraplenib | 6-(6-Aminopyrazinyl) | 8-N-(4-Oxetan-3-yl-piperazinylphenyl) | Kinase inhibitor with bulky substituents |
| Entospletinib (GS-9973) | 6-(1H-Indol-3-yl) | 8-N-(4-Morpholinophenyl)amine | Targets spleen tyrosine kinase (SYK) |
| 6-Methyl-3-(1H-pyrazol-4-yl) derivative | 3-(1H-Pyrazol-4-yl) | 8-N-(3-Piperidinylmethyl-isothiazolyl) | Aurora A/STK1 inhibitor |
| N-(4-(8-Methylamino)phenyl)acetamide | 3-Phenyl | 8-Methylamine + 4-Acetamide | Modified solubility via acetamide group |
Key Observations :
- Trifluoromethyl vs. Fluorophenyl : The target compound’s 3-(trifluoromethyl)phenyl group offers greater electron-withdrawing effects and lipophilicity compared to SC9’s 2-fluorophenyl .
- Amino vs. Heteroaryl Substituents: Lanraplenib’s 6-aminopyrazinyl group enables π-stacking in kinase active sites, whereas Entospletinib’s indol-3-yl group enhances hydrophobic interactions .
- Methylamine vs. Complex Amines: The target compound’s simple methylamine contrasts with Entospletinib’s morpholinophenyl group, which improves solubility and target affinity .
Key Observations :
Key Observations :
- Trifluoromethyl Impact : The target compound’s trifluoromethyl group likely improves blood-brain barrier penetration compared to SC9’s fluorophenyl group .
- Methylamine vs. Bulky Amines: The methylamine group may reduce off-target effects compared to Entospletinib’s morpholinophenyl moiety, which increases molecular weight and complexity .
Biological Activity
N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H11F3N4. The compound features a complex structure with a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H11F3N4 |
| CAS Number | 787590-78-7 |
| Molecular Weight | 296.26 g/mol |
| Melting Point | Not specified |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- MCF7 (breast cancer) : The compound showed a growth inhibition concentration (IC50) of approximately 12 µM.
- A549 (lung cancer) : Exhibited an IC50 value of about 26 µM.
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer progression. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival.
Case Studies and Research Findings
- Synthesis and Evaluation : A study conducted by Deslandes et al. (2022) explored various derivatives of imidazo compounds, including this compound. The study highlighted its cytotoxic effects against multiple cancer cell lines and provided insights into structure-activity relationships (SARs) that could guide future modifications to improve efficacy .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various molecular targets. These studies suggest that the compound may effectively interact with ATP-binding sites in kinases, thereby inhibiting their activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
